molecular formula C11H14N2O2 B2857523 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine CAS No. 1790318-77-2

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine

Cat. No.: B2857523
CAS No.: 1790318-77-2
M. Wt: 206.245
InChI Key: YLZMMMIZDMNAMH-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound for research and development purposes. This product is intended for use by qualified scientists and laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experimental evaluations to determine the compound's suitability for their specific applications. Please handle with appropriate safety precautions. Note: Specific data on this compound's applications, mechanism of action, and research value was not available. This information is critical and should be populated from reliable scientific literature or experimental data once obtained.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-6-4-5-9(12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZMMMIZDMNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and pyrrolidine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or sodium hydride.

    Synthetic Route:

Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Substituted Pyrrolidine/Piperidine Rings

2-Methoxy-6-(piperidin-1-yl)pyridine

  • Structure : Replaces pyrrolidine with a six-membered piperidine ring.
  • Synthesis : Synthesized in 76% yield via nucleophilic aromatic substitution, demonstrating higher synthetic efficiency compared to pyrrolidine analogs .

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

  • Structure : Features an iodine atom at the 3-position.
  • Applications : The iodine substituent enables use in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Solubility : Similar to the parent compound but with reduced solubility in polar solvents due to the hydrophobic iodine atom .

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

  • Structure : Methyl group at the 2-position and a hydrochloride salt.
  • Physicochemical Properties : The hydrochloride salt improves aqueous solubility (molecular weight: 198.69 g/mol) compared to neutral analogs .

Functional Group Variations

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime

  • Structure : Incorporates an oxime group at the aldehyde position.
  • Reactivity : The oxime group enables chelation with metal ions, making it useful in catalysis or as a precursor for heterocyclic synthesis .

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Boronate ester at the 6-position.
  • Applications : Serves as a key intermediate in Suzuki-Miyaura couplings (molecular weight: 235.09 g/mol) .

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

  • Structure : Acetyl group at the 3-position.
  • Interactions : The ketone group participates in hydrophobic interactions with residues like Leu565 and Met519 in kinase binding assays .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine C12H14N2O2 218.25 Methoxy, pyrrolidine-carbonyl
2-Methoxy-6-(piperidin-1-yl)pyridine C11H16N2O 192.26 Methoxy, piperidine
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime C11H14N3O2 236.25 Oxime, methoxy
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine C12H13IN2O 344.15 Iodo, methoxy

Biological Activity

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H14_{14}N2_2O2_2
  • Molecular Weight : 206.2411 g/mol
  • CAS Number : 1790318-77-2

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine and pyrrole possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a strong potential for development as antibacterial agents .

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSATBD
Related Pyrrole DerivativeStaphylococcus aureus3.12
VancomycinMRSA0.5–1

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with bacterial cell wall synthesis pathways or inhibition of specific enzymes critical for bacterial survival. Studies on related pyrrole derivatives suggest that they may disrupt protein-protein interactions essential for bacterial growth and replication .

Study on Antibacterial Efficacy

A study published in MDPI explored the efficacy of various pyrrole derivatives against resistant bacterial strains. The findings highlighted that structural modifications significantly impacted antibacterial potency, with some derivatives outperforming traditional antibiotics like vancomycin .

In Vitro Evaluation

Another investigation assessed the in vitro activity of several pyridine derivatives, including those similar to this compound, against Mycobacterium tuberculosis. Results indicated that certain modifications led to enhanced activity, with MIC values reaching as low as 5 μM for some compounds .

Q & A

Q. How to troubleshoot low yields in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Trapping : Isolate and characterize intermediates (e.g., via ¹H NMR) to identify bottlenecks.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps.
  • Flow Chemistry : Transition from batch to continuous flow reactors to improve mixing and heat transfer for exothermic steps .

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